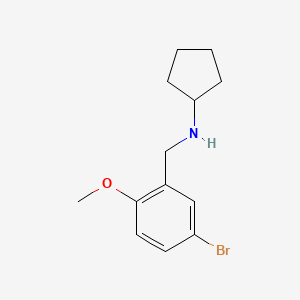

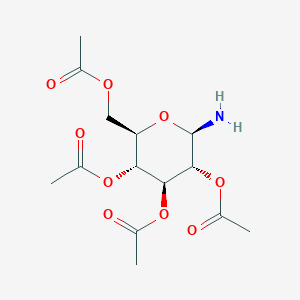

![molecular formula C7H6N2O4 B1581701 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone CAS No. 77415-70-4](/img/structure/B1581701.png)

2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone

Overview

Description

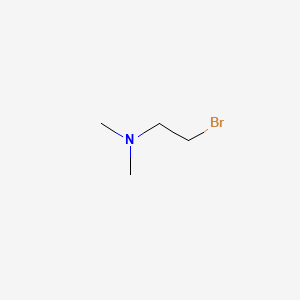

“2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone” is a chemical compound with the CAS Number: 175-96-2 . It has a molecular weight of 126.2 .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C7H14N2/c1-3-8-5-7(1)2-4-9-6-7/h8-9H,1-6H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.

Scientific Research Applications

Regioselective Synthesis and Structural Analysis

Research into 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone and its derivatives has led to the regioselective synthesis of diazaspiro and tetrazaspiro derivatives. These compounds are synthesized via cycloaddition reactions and structural analysis, including molecular mechanics energy minimization, to elucidate their conformations and potential applications in medicinal chemistry and materials science (Farag et al., 2008).

Improved Synthetic Methods

An improved synthesis method for Diazaspiro[4.4]nonane was developed, starting from malononitrile. This process emphasizes nucleophilic displacement and hydrolytic cyclization, leading to higher efficiency and yield, thus facilitating the production of these compounds for further research and application (Ji Zhiqin, 2004).

Development of Spirocyclic Oxetane-Fused Compounds

Research has extended into the synthesis of spirocyclic oxetane-fused compounds, demonstrating the versatility of diazaspiro structures in creating complex molecules with potential for novel drug development and material applications. This includes the creation of benzimidazole derivatives through innovative synthetic routes (Gurry et al., 2015).

Orthogonal Linker for Solid-Phase Synthesis

The compound has also been explored as an orthogonal linker for the solid-phase synthesis of base-sensitive oligonucleotides, showcasing its utility in biochemical applications and the synthesis of complex organic molecules. This application underscores the potential for diazaspiro compounds in facilitating the synthesis of biologically relevant molecules with precise control over molecular architecture (Leisvuori et al., 2008).

Catalyst-Free Synthesis of Nitrogen-Containing Spiro Heterocycles

The catalyst-free synthesis of nitrogen-containing spiro heterocycles highlights the compound's role in green chemistry. By avoiding catalysts, this method reduces the environmental impact and simplifies the synthesis of complex spirocyclic structures, which are valuable in various chemical and pharmaceutical applications (Aggarwal et al., 2014).

Properties

IUPAC Name |

2,7-diazaspiro[4.4]nonane-1,3,6,8-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c10-3-1-7(5(12)8-3)2-4(11)9-6(7)13/h1-2H2,(H,8,10,12)(H,9,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHORDZQESMHPGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)C12CC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331041 | |

| Record name | 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77415-70-4 | |

| Record name | 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.